6-chloro-4-methyl-1H-indole
Overview
Description
6-Chloro-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by a chlorine atom at the 6th position and a methyl group at the 4th position on the indole ring, giving it unique chemical properties.
Mechanism of Action
Target of Action
6-Chloro-4-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, making it a valuable tool for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the progression of various diseases.
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially lead to a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-methyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include 4-chloroacetophenone and phenylhydrazine, with methanesulfonic acid as the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized to form indole-2,3-diones or reduced to form indolines.
Substitution Reactions: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), nitric acid, and sulfuric acid are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Halogenated Indoles: Formed through halogenation reactions.
Nitroindoles: Formed through nitration reactions.
Sulfonated Indoles: Formed through sulfonation reactions.
Scientific Research Applications
6-Chloro-4-methyl-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
4-Methyl-1H-indole: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
6-Chloro-1H-indole: Lacks the methyl group, affecting its biological activity and applications.
5-Chloro-4-methyl-1H-indole: Chlorine atom is at a different position, leading to variations in its chemical behavior.
Uniqueness: 6-Chloro-4-methyl-1H-indole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-chloro-4-methyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOALJZWZGCQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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